molecular formula C19H19NO5 B13520333 (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid

(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid

Cat. No.: B13520333
M. Wt: 341.4 g/mol
InChI Key: BVYPRFGDGMVRDG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid typically involves the protection of the amino group using the Fmoc group. This is followed by the introduction of the hydroxybutanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane and base catalysts like diisopropylethylamine (DIPEA) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesizers that automate the coupling and deprotection steps. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.

Major Products

The major products formed from these reactions include various protected and deprotected amino acids, which are crucial intermediates in peptide synthesis.

Scientific Research Applications

(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-hydroxybutanoic acid: Lacks the Fmoc protecting group, making it less suitable for controlled peptide synthesis.

    (2R)-4-({[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid: Uses a different protecting group (Boc), which has different deprotection conditions and stability.

Uniqueness

The presence of the Fmoc group in (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid provides unique advantages in peptide synthesis, such as ease of removal under mild conditions and compatibility with automated synthesizers. This makes it a preferred choice for researchers and industry professionals working on peptide synthesis.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid

InChI

InChI=1S/C19H19NO5/c21-17(18(22)23)9-10-20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1

InChI Key

BVYPRFGDGMVRDG-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)O

Origin of Product

United States

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